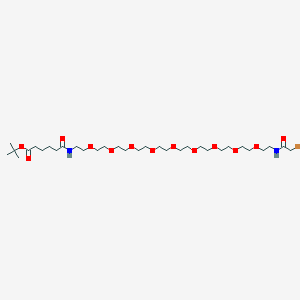
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is a polyethylene glycol (PEG)-based proteolysis targeting chimera (PROTAC) linker. This compound is primarily used in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound’s structure includes a bromoacetamido group, a PEG9 spacer, an ethylcarbamoyl linker, and a Boc-protected amine, making it a versatile tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc typically involves several steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG9 spacer. This is often achieved through nucleophilic substitution reactions.
Ethylcarbamoylation: The ethylcarbamoyl linker is introduced by reacting the intermediate with ethyl isocyanate.
Boc Protection: Finally, the amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for conjugation reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Hydrolysis: The compound can undergo hydrolysis under basic or acidic conditions, affecting the PEG and carbamoyl linkers.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Basic hydrolysis can be achieved using sodium hydroxide (NaOH), while acidic hydrolysis uses hydrochloric acid (HCl).
Major Products
Conjugates: When reacted with nucleophiles, the major products are conjugates where the nucleophile is attached to the PEG9 linker.
Deprotected Amines: After Boc deprotection, the major product is the free amine derivative of the compound
Scientific Research Applications
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, particularly in the development of PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a role in drug discovery, particularly in the design of targeted therapies for diseases like cancer.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
The primary mechanism of action for Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc involves its role as a linker in PROTACs. PROTACs function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG9 spacer provides flexibility and solubility, while the bromoacetamido group facilitates conjugation to the target protein or ligand .
Comparison with Similar Compounds
Similar Compounds
Bromoacetamido-PEG4-ethylcarbamoyl-C4-Boc: Similar structure but with a shorter PEG spacer.
Bromoacetamido-PEG12-ethylcarbamoyl-C4-Boc: Similar structure but with a longer PEG spacer.
Bromoacetamido-PEG9-methylcarbamoyl-C4-Boc: Similar structure but with a methylcarbamoyl linker instead of ethylcarbamoyl.
Uniqueness
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is unique due to its optimal PEG9 spacer length, which balances solubility and flexibility, and its ethylcarbamoyl linker, which provides stability and reactivity suitable for a wide range of applications in PROTAC synthesis .
Properties
IUPAC Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61BrN2O13/c1-32(2,3)48-31(38)7-5-4-6-29(36)34-8-10-39-12-14-41-16-18-43-20-22-45-24-26-47-27-25-46-23-21-44-19-17-42-15-13-40-11-9-35-30(37)28-33/h4-28H2,1-3H3,(H,34,36)(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWEAZOLRKHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61BrN2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

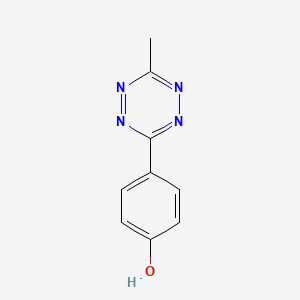

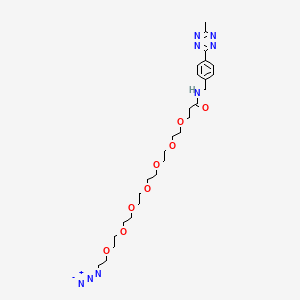
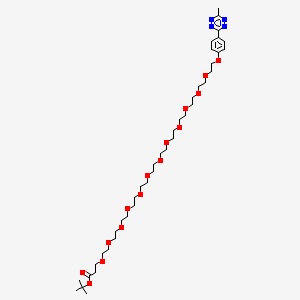
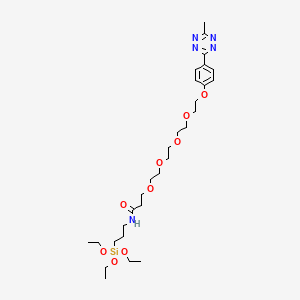


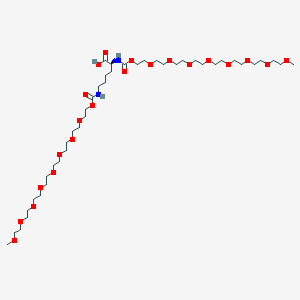
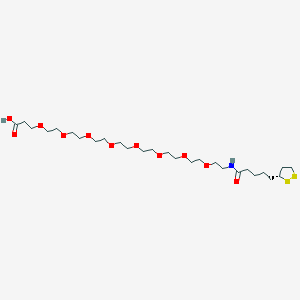
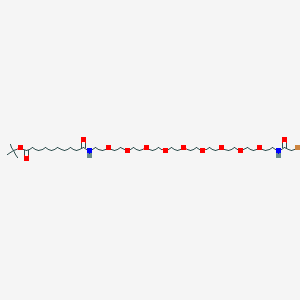
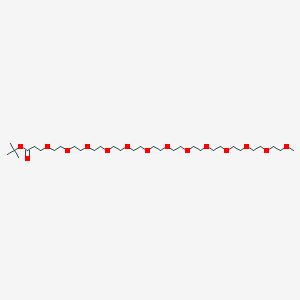
![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)
